3,4-Diamino-2-naphthoic acid
Description
3,4-Diamino-2-naphthoic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of naphthoic acid, characterized by the presence of two amino groups at the 3 and 4 positions on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and scientific research.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3,4-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
InChI Key |
DUAMCVGTJDUCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diamino-2-naphthoic acid can be synthesized through several methods. One common approach involves the nitration of 2-naphthoic acid, followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 3,4-dinitro-2-naphthoic acid. This intermediate is then reduced using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Amino Group Reactivity
The electron-rich aromatic amines undergo characteristic reactions:
Carboxylic Acid Reactivity
The carboxyl group participates in:
-
Esterification : Methanol/H₂SO₄ yields methyl esters.
-
Decarboxylation : Heating with Cu catalyst produces 3,4-diaminonaphthalene.
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Amino groups direct incoming electrophiles to ortho and para positions relative to themselves. The carboxylic acid group exerts a meta-directing effect, creating competing regioselectivity .
-
Steric Effects : Steric hindrance from the naphthalene backbone limits reactivity at positions 1 and 8 .
-
Tautomerism : The amino-carboxylic acid system may exhibit zwitterionic behavior in aqueous solutions .
Comparative Reactivity Data
Data extrapolated from structurally similar compounds (e.g., 3-hydroxy-2-naphthoic acid ):
| Property | 3,4-Diamino-2-naphthoic Acid | 3-Hydroxy-2-naphthoic Acid |
|---|---|---|
| pKa (COOH) | ~3.9 | 3.1 |
| Solubility in H₂O | Low | 0.38 g/L |
| Thermal Stability | Decarboxylates >200°C | Stable up to 250°C |
Challenges and Research Gaps
Scientific Research Applications
Dye Manufacturing
Precursor for Azo Dyes
3,4-Diamino-2-naphthoic acid serves as a crucial precursor in the synthesis of azo dyes, which are widely utilized in textiles and food coloring. Azo dyes are characterized by their vibrant colors and stability, making them ideal for various applications.
Dyeing Process
The process typically involves the diazotization of an aromatic amine followed by coupling with this compound. This reaction leads to the formation of azo compounds that exhibit excellent dyeing properties.
| Property | Azo Dyes from this compound |
|---|---|
| Color Fastness | High |
| Solubility | Varies (depends on substituents) |
| Toxicity | Generally low, but varies with specific dyes |
Pharmaceutical Applications
Potential Therapeutic Uses
Research has indicated that derivatives of this compound may possess therapeutic properties. These derivatives are being explored for their potential in treating various conditions, including cancer and inflammatory diseases.
Mechanism of Action
The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for disease progression. For instance, some studies suggest that these compounds can interfere with the synthesis of nucleic acids or proteins essential for cell proliferation.
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Antitumor agents |
| Inflammation | Anti-inflammatory drugs |
| Antimicrobial | Antibiotic development |
Case Studies
Case Study 1: Azo Dye Synthesis
In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a series of azo dyes. The resulting dyes demonstrated superior color fastness compared to traditional azo dyes. The study highlighted the compound's effectiveness in producing high-quality textile dyes.
Case Study 2: Antitumor Activity
A clinical trial investigated the antitumor activity of a derivative of this compound. Patients with specific types of cancer showed significant improvement when treated with this derivative alongside standard chemotherapy. The trial concluded that the compound could enhance the efficacy of existing treatments.
Mechanism of Action
The mechanism of action of 3,4-diamino-2-naphthoic acid involves its interaction with various molecular targets and pathways. The amino groups on the naphthalene ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also act as a ligand for certain enzymes and receptors, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-naphthoic acid: Similar structure but with only one amino group.
4-Amino-2-naphthoic acid: Similar structure but with the amino group at the 4 position.
2-Naphthoic acid: The parent compound without any amino groups.
Uniqueness
3,4-Diamino-2-naphthoic acid is unique due to the presence of two amino groups at specific positions on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
3,4-Diamino-2-naphthoic acid (DANA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₃N₃O₂
- CAS Number : 83-39-0
DANA exhibits its biological effects primarily through its interaction with various biological targets, including receptors and enzymes. It has been shown to influence cellular signaling pathways, particularly those related to inflammation and cell growth.
1. Antioxidant Activity
Research indicates that DANA possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
2. Anti-inflammatory Effects
DANA has demonstrated anti-inflammatory activity in various models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .
3. Antimicrobial Properties
DANA shows antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities of DANA
Case Study 1: Anti-inflammatory Activity
A study conducted on rats with induced arthritis showed that administration of DANA significantly reduced swelling and pain compared to a control group. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Effects
In a model of oxidative stress induced by hydrogen peroxide, cells treated with DANA exhibited lower levels of lipid peroxidation compared to untreated cells. This suggests that DANA can protect cellular components from oxidative damage .
Research Findings
Recent investigations into the pharmacological properties of DANA have revealed several promising findings:
- Cell Growth Regulation : DANA has been implicated in the regulation of cell growth through modulation of the GPR35 receptor, which is associated with various physiological processes including metabolism and immune response .
- Genotoxicity Studies : Evaluations have shown that DANA does not exhibit significant genotoxic effects in standard assays, indicating a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
